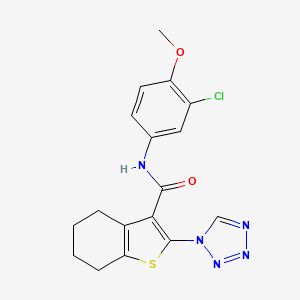![molecular formula C26H25NO5S B12186035 6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12186035.png)
6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furocoumarins. Furocoumarins are known for their diverse biological activities and are often found in various natural products. This particular compound features a unique structure that includes a thiomorpholine ring, a methoxyphenyl group, and a furochromenone core, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one can be achieved through a multicomponent condensation reaction. The process involves the following steps:
Starting Materials: The reaction begins with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid.
Reaction Conditions: The initial interaction of the starting materials occurs in acetonitrile (MeCN). The final formation of the furylacetic acid moiety takes place in acidic media.
Yield: The presented method allows for the synthesis of the target compound with a 74% yield.
Chemical Reactions Analysis
6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It exhibits significant biological activity and is studied for its potential use as a photosensitizer in photodynamic therapy.
Medicine: The compound’s unique structure makes it a candidate for drug development, especially in the treatment of skin diseases.
Industry: It is employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, modulating their activity.
Comparison with Similar Compounds
6-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid and other furocoumarins.
Properties
Molecular Formula |
C26H25NO5S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
6-[2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl]-3,5-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H25NO5S/c1-15-13-31-23-12-24-20(10-19(15)23)16(2)21(26(29)32-24)11-25(28)27-8-9-33-14-22(27)17-4-6-18(30-3)7-5-17/h4-7,10,12-13,22H,8-9,11,14H2,1-3H3 |
InChI Key |
AELATRIOXSYXLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCSCC4C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B12185953.png)
![N-(furan-2-ylmethyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12185954.png)
![N-(2-{[(4-fluorophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12185959.png)
![N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12185965.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12185968.png)
![3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12185971.png)
![(5E)-3-(butan-2-yl)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12185972.png)
![6-chloro-N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12185975.png)

![N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-phenylethanediamide](/img/structure/B12185991.png)
![6-cyclopropyl-N-(4-acetamidophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12185994.png)

![[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12185996.png)
![1-Acetyl-4-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B12186001.png)
